

Minimum inhibitory concentration (MIC) of sec-Butylparaben against yeast and mold

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sec-Butyl 4-hydroxybenzoate

Cat. No.: B103004

[Get Quote](#)

Application Notes: Sec-Butylparaben's Efficacy Against Yeast and Mold

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sec-Butylparaben, an ester of p-hydroxybenzoic acid, is a widely utilized antimicrobial preservative in pharmaceuticals, cosmetics, and food products.^{[1][2]} Like other parabens, it demonstrates a broad spectrum of antimicrobial activity and is particularly effective against yeasts and molds.^{[3][4][5][6]} The antimicrobial power of parabens generally increases with the length of the alkyl chain, making butylparabens among the more potent members of this class.^{[3][4]} These compounds are effective over a wide pH range (4-8), though their efficacy can decrease at higher pH levels due to the formation of the less active phenolate anion.^{[3][7]} This document provides a summary of its minimum inhibitory concentration (MIC), a detailed protocol for determining MIC, and an overview of its mechanism of action.

Proposed Mechanism of Action

The antimicrobial action of parabens, including sec-butylparaben, is multifaceted. While the precise mechanism is not fully elucidated, evidence suggests that they disrupt cellular integrity and function. The primary proposed mechanisms include damage to the fungal cell membrane, leading to the leakage of intracellular components like nucleotides.^[8] Furthermore, parabens

may interfere with mitochondrial function, leading to a failure in cellular energy production (ATP depletion) by uncoupling oxidative phosphorylation.[9]

[Click to download full resolution via product page](#)

Caption: Proposed antifungal mechanism of sec-Butylparaben.

Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the reported MIC values for butylparaben against common fungal species. It is important to note that data specific to the sec-butyl isomer is limited; the values presented are generally for n-butylparaben, which is structurally similar and often used interchangeably in literature when discussing antimicrobial efficacy. Parabens are generally more active against yeasts and molds than bacteria.[\[3\]](#)[\[9\]](#)

Microorganism	Paraben	MIC (µg/mL)	MIC (%)
Candida albicans	Methylparaben	500	0.05%
Aspergillus brasiliensis (formerly A. niger)	Methylparaben	1000	0.1%
Saccharomyces cerevisiae	Butylparaben	Not specified	Not specified

Note: The table includes data for methylparaben for comparative context, as provided in some sources. The general principle is that butylparaben is more active (i.e., has a lower MIC) than methylparaben.[\[3\]](#)[\[4\]](#)

Protocol: MIC Determination by Broth Microdilution

This protocol outlines the standardized method for determining the MIC of sec-butylparaben against a target yeast or mold, based on established clinical laboratory standards.

1. Materials

- Sec-Butylparaben stock solution (e.g., 10,000 µg/mL in a suitable solvent like DMSO or ethanol)
- Sterile 96-well flat-bottom microtiter plates
- Appropriate sterile broth medium (e.g., RPMI-1640 for yeasts, Sabouraud Dextrose Broth)
- Standardized fungal inoculum (0.5 McFarland standard, further diluted)
- Sterile pipette tips and multichannel pipettor

- Microplate reader (optional, for spectrophotometric reading)
- Incubator (set to the appropriate temperature for the test organism, e.g., 35°C for *Candida* spp.)

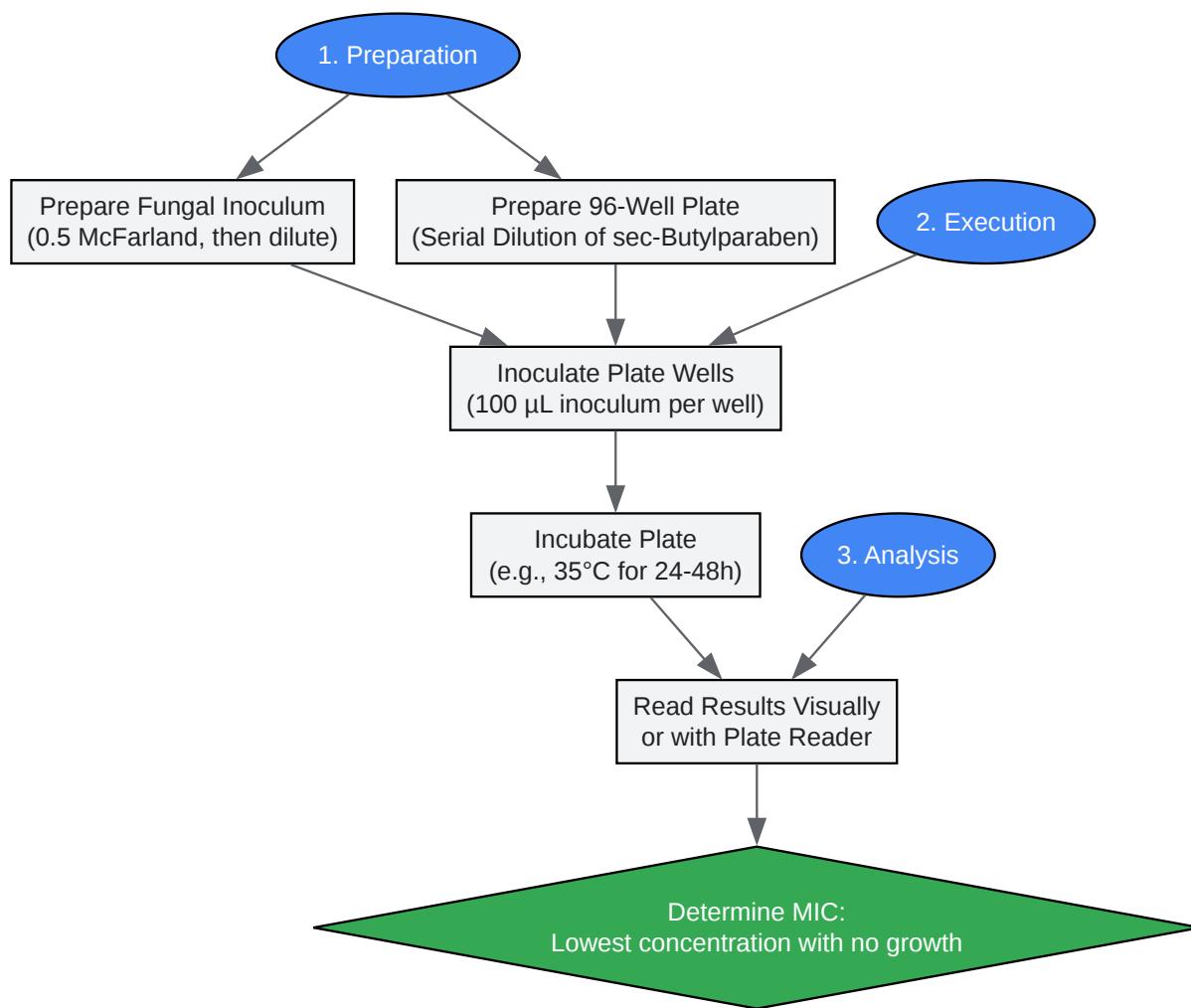
2. Inoculum Preparation

- From a fresh culture (24-48 hours old), select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-5 \times 10^6$ CFU/mL for yeast.
- Dilute this suspension in the test broth to achieve the final target inoculum concentration in the wells (typically $0.5-2.5 \times 10^3$ CFU/mL).

3. Plate Preparation (Serial Dilution)

- Add 100 μ L of sterile broth to wells 2 through 12 of a 96-well plate.
- Add 200 μ L of the highest concentration of sec-butylparaben working solution to well 1.
- Perform a two-fold serial dilution: Transfer 100 μ L from well 1 to well 2, mix thoroughly, and continue this process down to well 10. Discard the final 100 μ L from well 10.
- Well 11 will serve as the growth control (broth and inoculum, no drug).
- Well 12 will serve as the sterility control (broth only).

4. Inoculation


- Add 100 μ L of the diluted fungal inoculum to wells 1 through 11. Do not add inoculum to the sterility control well (well 12).
- The final volume in each well will be 200 μ L.

5. Incubation

- Cover the plate and incubate at the optimal temperature for the test organism.
- Incubation times vary: 24-48 hours for most yeasts (*Candida* spp.) and potentially up to 72 hours for some molds.[1][10]

6. Reading the MIC

- The MIC is defined as the lowest concentration of sec-butylparaben that causes complete visual inhibition of growth.[1]
- Check the sterility control (well 12) for any contamination and the growth control (well 11) for adequate turbidity.
- Optionally, results can be read using a microplate reader by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for MIC determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Butylparaben - Wikipedia [en.wikipedia.org]
- 3. phexcom.com [phexcom.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. dormer.com [dormer.com]
- 7. benchchem.com [benchchem.com]
- 8. Enhancement of paraben-fungicidal activity by sulforaphane, a cruciferous vegetable-derived isothiocyanate, via membrane structural damage in *Saccharomyces cerevisiae* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylparaben | C8H8O3 | CID 7456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Optimal Testing Conditions for Determining MICs and Minimum Fungicidal Concentrations of New and Established Antifungal Agents for Uncommon Molds: NCCLS Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Minimum inhibitory concentration (MIC) of sec-Butylparaben against yeast and mold]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103004#minimum-inhibitory-concentration-mic-of-sec-butylparaben-against-yeast-and-mold>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com